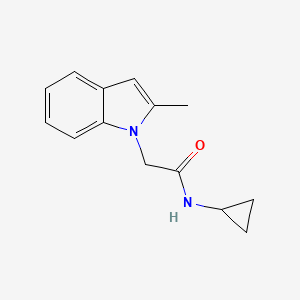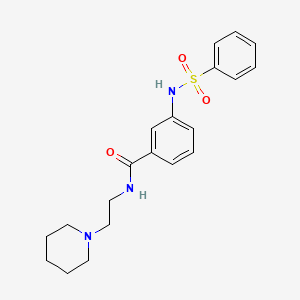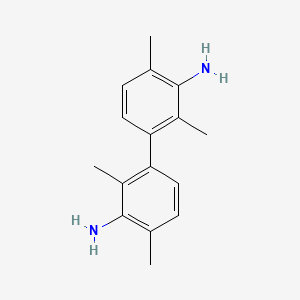![molecular formula C22H19NO3 B7464473 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as N-(2-phenethyl)-4-(2-benzoylamino)benzoic acid (PEBA) and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid is not fully understood. However, research has shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2 enzyme, 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), which is a transcription factor that plays a role in inflammation and cancer. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid in lab experiments include its anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation and pain. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid. One direction is to further investigate the mechanism of action of the compound and its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient and cost-effective methods for synthesizing the compound. Additionally, more studies are needed to determine the optimal dosage and potential toxicity of the compound. Finally, the potential use of the compound in combination with other drugs or therapies should be explored.
Conclusion:
In conclusion, 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has anti-inflammatory, analgesic, and anti-cancer properties and has been shown to inhibit the growth of cancer cells and reduce inflammation and pain. However, further research is needed to fully understand the mechanism of action of the compound and its potential use in treating other diseases.
Synthesemethoden
The synthesis of 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid has been achieved through various methods. One of the most common methods involves the reaction of 2-phenethylamine with benzoyl chloride to form N-benzoyl-2-phenethylamine. This compound is then reacted with 4-aminobenzoic acid to form 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Wissenschaftliche Forschungsanwendungen
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid has been studied for its potential therapeutic applications. Research has shown that the compound has anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. The compound has also been studied for its potential use in treating chronic pain and inflammation.
Eigenschaften
IUPAC Name |
4-[[2-(2-phenylethyl)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-21(23-19-14-12-18(13-15-19)22(25)26)20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H,10-11H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFVBFFBGDULAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)
![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)

![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)



![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)
![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)


